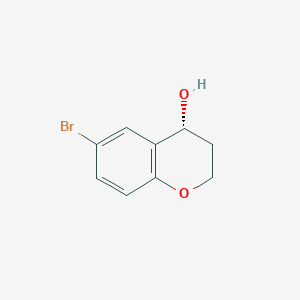
(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
Übersicht
Beschreibung
(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, also known as S-220, is a chemical compound that belongs to the class of flavonoids. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
A series of novel 6,7-disubstituted trans-3,4-dihydro-2,2-dimethyl-4-pyrrolidino-(or piperidino)-2H-1-benzopyran-3-ols, including compounds similar to (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, have shown significant antihypertensive activity in spontaneously hypertensive rats (Evans et al., 1983). This suggests potential applications in the treatment of hypertension.
Chemical Transformations
In a study exploring the reactivity of related compounds, trans-3-bromo-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ol under basic conditions led to the formation of 2-isopropylbenzofurans (Buckle et al., 1992). This finding is important for understanding the chemical behavior of (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol in various reactions.
Natural Product Isolation
A mangrove endophytic fungus, Penicillium citrinum QJF‐22, was found to produce new benzopyran derivatives closely related to (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol (Yang et al., 2020). This indicates its potential presence in natural sources and the possibility of its utilization in various fields, including medicinal chemistry.
Selective Coronary Vasodilatory Activity
Compounds with structures similar to (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol were found to have potent and selective coronary vasodilatory activities, suggesting potential therapeutic applications for cardiovascular diseases (Cho et al., 1996).
Myorelaxant Activity
N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl) derivatives demonstrated significant myorelaxant activity, with the most active compounds containing a bromine atom at the 6-position (Khelili et al., 2012). This suggests the potential application of these compounds in smooth muscle relaxation.
Enantioselective Synthesis
Highly enantioselective synthesis methods for 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans, structurally related to (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, have been developed, indicating the importance of stereochemistry in the biological activity of these compounds (Burgard et al., 1999).
Eigenschaften
IUPAC Name |
(4R)-6-bromo-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBCSGZQJXSWGV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2379452.png)
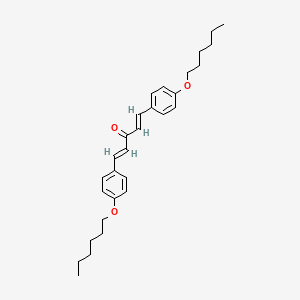
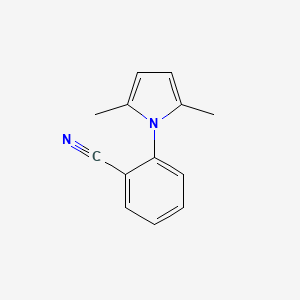
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2379462.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2379464.png)
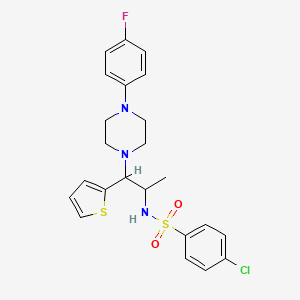

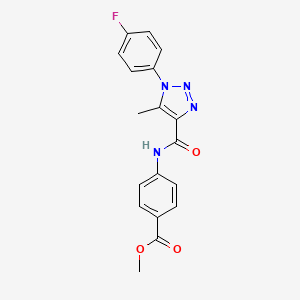
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2379469.png)
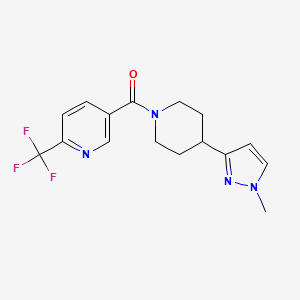
![2-mercapto-1-(4-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2379472.png)